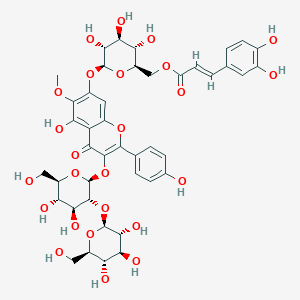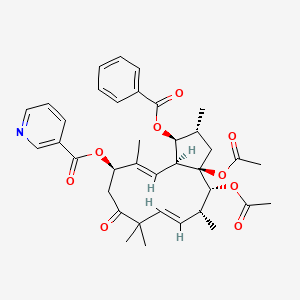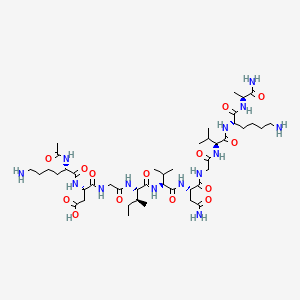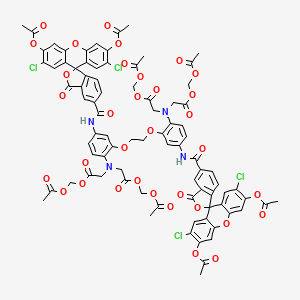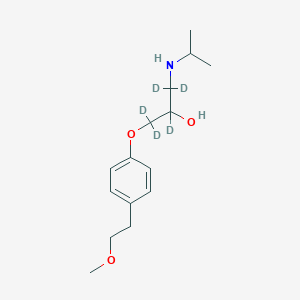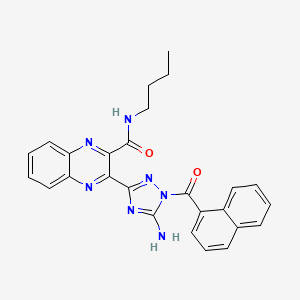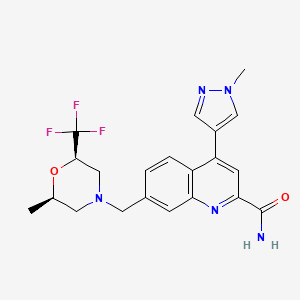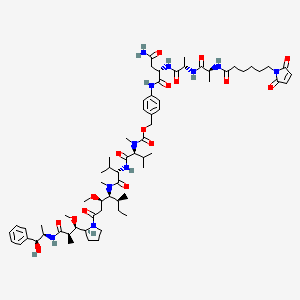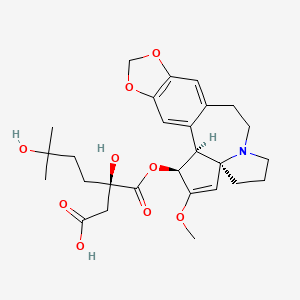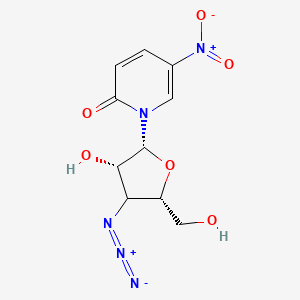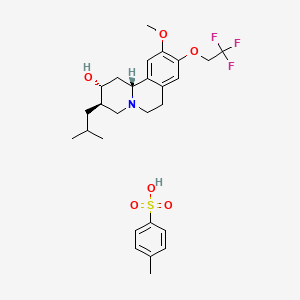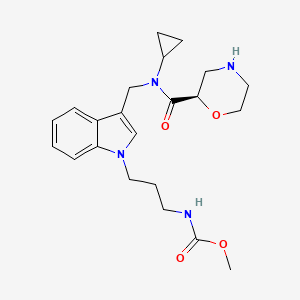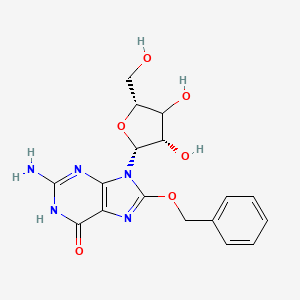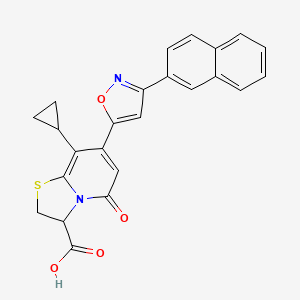
Mtb-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mtb-IN-4, also known as compound 17h, is a non-toxic isoxazole compound that exhibits significant anti-Mycobacterium tuberculosis activity. It has an IC50 value of 0.70 μM, indicating its potency in inhibiting the growth of Mycobacterium tuberculosis. This compound impedes the respiration and biofilm formation of Mycobacterium tuberculosis within macrophages and enhances the efficacy of the antibiotic isoniazid against isoniazid-resistant Mycobacterium tuberculosis mutants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-4 involves the formation of an isoxazole ring, which is a crucial structural component of the compound. The synthetic route typically includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the isoxazole ring.
Functionalization: The isoxazole ring is then functionalized with various substituents to enhance its biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Utilizing batch reactors to carry out the synthesis in controlled environments.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Mtb-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions are used to introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance its biological activity.
Aplicaciones Científicas De Investigación
Mtb-IN-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of isoxazole derivatives.
Biology: this compound is employed in biological studies to investigate its effects on Mycobacterium tuberculosis and other pathogens.
Medicine: The compound is being explored for its potential use in developing new anti-tuberculosis drugs, especially against drug-resistant strains.
Industry: This compound can be used in the development of new antimicrobial agents for various industrial applications
Mecanismo De Acción
Mtb-IN-4 exerts its effects by targeting the respiration and biofilm formation pathways of Mycobacterium tuberculosis. It enhances the efficacy of isoniazid by resensitizing isoniazid-resistant Mycobacterium tuberculosis mutants. The compound inhibits the growth of intracellular Mycobacterium tuberculosis within macrophages, thereby reducing the bacterial load .
Comparación Con Compuestos Similares
Mtb-IN-4 is unique compared to other similar compounds due to its non-toxic nature and its ability to enhance the efficacy of isoniazid against resistant strains. Similar compounds include:
Isoniazid: A first-line anti-tuberculosis drug that this compound enhances the efficacy of.
Rifampicin: Another first-line anti-tuberculosis drug with a different mechanism of action.
Ethambutol: Used in combination with other drugs to treat tuberculosis.
Pyrazinamide: A prodrug that requires activation to exert its anti-tuberculosis effects
This compound stands out due to its specific action on Mycobacterium tuberculosis respiration and biofilm formation, making it a promising candidate for further research and development in the fight against tuberculosis.
Propiedades
Fórmula molecular |
C24H18N2O4S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
8-cyclopropyl-7-(3-naphthalen-2-yl-1,2-oxazol-5-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H18N2O4S/c27-21-10-17(22(14-6-7-14)23-26(21)19(12-31-23)24(28)29)20-11-18(25-30-20)16-8-5-13-3-1-2-4-15(13)9-16/h1-5,8-11,14,19H,6-7,12H2,(H,28,29) |
Clave InChI |
AFPFIBQRMGGEOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C3N(C(CS3)C(=O)O)C(=O)C=C2C4=CC(=NO4)C5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


